molecular formula C18H25NO B029180 (-)-Cyclazocine CAS No. 7313-86-2

(-)-Cyclazocine

Katalognummer: B029180
CAS-Nummer: 7313-86-2
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: YQYVFVRQLZMJKJ-JBBXEZCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Cyclazocine, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Neurochemistry : Cyclazocine interacts with brain adrenergic nerves, reducing norepinephrine accumulation and increasing the formation of its metabolites, which impacts neurotransmitter dynamics (Russi, 1985).

  • Substance Abuse Treatment : It acts as a kappa-opioid receptor agonist and mu-opioid receptor antagonist, reducing cocaine and morphine intake in rats without affecting other responses. This suggests its potential use in treating cocaine and opiate addiction (Glick, Visker, & Maisonneuve, 1998); (Archer, Glick, & Bidlack, 2006).

  • Seizure Control : Cyclazocine can prevent tonic motor convulsions and EEG epileptiform "grand mal" seizures induced by certain chemicals in rats and rabbits, indicating its potential in seizure management (Sagratella et al., 1985).

  • Nicotine Addiction : It may decrease the rewarding effect of nicotine, offering a prototype for novel treatments for smoking (Maisonneuve & Glick, 1999).

  • Biogenic Amine Metabolism : Cyclazocine affects the metabolism of dopamine and other biogenic amines in the brain, which can influence mood and behavior (Gavend et al., 2004).

  • Cardiovascular Effects : It alters sympathetic function by inhibiting the neuronal uptake of norepinephrine in the rat heart (Russi & Martin, 1983).

  • Pain Management : Cyclazocine facilitates descending inhibitory systems from supraspinal structures, affecting nociceptive transmission in the spinal dorsal horn, which has implications for pain management (Kawajiri & Satoh, 1982).

  • Behavioral Effects : It induces a range of behavioral changes in rats, which may be associated with serotonin receptors (Gavend et al., 1986).

  • Antidepressant Properties : Cyclazocine also exhibits antidepressant activity, which is separate from its antinarcotic effects (Fink et al., 1970).

  • Reproductive Safety : Studies have shown no significant teratogenic effects in offspring of rats and rabbits treated with cyclazocine (Nuite et al., 1975).

  • Opiate Receptor Interaction : Cyclazocine interacts with multiple opiate receptor sites, including classical opiate receptors, suggesting its complex pharmacological profile (Zukin & Zukin, 1981).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Cyclazocine involves several steps including cyclization, reduction, and acetylation.", "Starting Materials": [ "4-phenyl-4-piperidinone", "ethyl acrylate", "sodium borohydride", "acetic anhydride", "p-toluenesulfonic acid", "palladium on carbon", "hydrogen gas", "diethyl ether", "methanol", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "The first step involves the reaction of 4-phenyl-4-piperidinone with ethyl acrylate in the presence of p-toluenesulfonic acid. This leads to the formation of a cyclized intermediate.", "Next, the intermediate is reduced using sodium borohydride to obtain the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride in the presence of pyridine to form the corresponding acetate.", "The acetate is then subjected to hydrogenation in the presence of palladium on carbon and hydrogen gas to obtain (-)-Cyclazocine.", "The final product is purified using a mixture of diethyl ether and chloroform, followed by treatment with sodium hydroxide and water." ] }

CAS-Nummer

7313-86-2

Molekularformel

C18H25NO

Molekulargewicht

271.4 g/mol

IUPAC-Name

(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m0/s1

InChI-Schlüssel

YQYVFVRQLZMJKJ-JBBXEZCESA-N

Isomerische SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O

SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Kanonische SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Synonyme

(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol;  (-)-cis-Cyclazocine;  (-)-α-Cyclazocine;  MCV 4512;  NIH 10450;  l-Cyclazocine;  _x000B_

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Cyclazocine
Reactant of Route 2
(-)-Cyclazocine
Reactant of Route 3
(-)-Cyclazocine
Reactant of Route 4
(-)-Cyclazocine
Reactant of Route 5
(-)-Cyclazocine
Reactant of Route 6
(-)-Cyclazocine
Customer
Q & A

A: (-)-Cyclazocine interacts with multiple opioid receptors, exhibiting complex pharmacological effects. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. [, , , , , , ] This mixed activity profile contributes to its unique pharmacological profile, distinguishing it from pure opioid agonists like morphine. [, , ]

A: While this compound acts as a kappa agonist, its effects on diuresis differ from other recognized kappa agonists. Studies in rats show that traditional kappa agonists like bremazocine and U-50,488H induce water diuresis, whereas this compound does not consistently alter urine output. [] This suggests that this compound may interact with kappa receptor subtypes differently, particularly those involved in regulating diuresis.

A: Yes, this compound inhibits N-methyl-D-aspartate (NMDA)-induced release of norepinephrine in rat hippocampal slices. [] It exhibits potent and selective inhibition, suggesting interaction with the PCP/sigma receptor. [] This effect on neurotransmitter release may contribute to its distinct pharmacological profile compared to other opioids.

A: The interplay between this compound's agonist activity at kappa receptors and its partial agonist/antagonist activity at mu receptors contributes to its complex effects on behavior, pain perception, and thermoregulation. [, , , , , ] For instance, its kappa agonist activity likely contributes to its analgesic effects, while its mu receptor interaction may influence its potential for abuse and dependence. [, , , ]

A: this compound is a long-acting narcotic antagonist, more potent than nalorphine but with a shorter duration of action compared to naltrexone. [, ] While all three can precipitate withdrawal symptoms in opioid-dependent individuals, this compound is associated with a higher incidence of psychotomimetic side effects compared to naltrexone and naloxone. [, , , , , ]

A: The (+)-isomer of cyclazocine exhibits more selective PCP-like effects and appears to have reinforcing properties in animal models, unlike the (-)-isomer or the racemic mixture. [] This underscores the importance of stereochemistry in determining the pharmacological profile and potential for abuse of cyclazocine and its analogs.

A: Research on this compound analogs, particularly benzomorphans and morphinans, reveals that structural modifications can significantly impact their affinity for mu, delta, and kappa opioid receptors. [] For example, replacing the N-cyclopropylmethyl group in (-)-cyclorphan with an N-cyclobutylmethyl group resulted in a compound (MCL-101) with higher affinity for kappa receptors compared to mu and delta receptors. [] This highlights the potential for designing analogs with improved selectivity and therapeutic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.